Hydroxycitronellal dimethyl acetal
Hydroxycitronellal dimethyl acetal
8, 8-Dimethoxy-2, 6-dimethyl-2-octanol, also known as hydroxycitronella dimethyl acetal or citronellal hydrate dimethylacetal, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 8, 8-dimethoxy-2, 6-dimethyl-2-octanol is primarily located in the membrane (predicted from logP). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol has a green, lily, and rose acetate taste.
Brand Name:
Vulcanchem
CAS No.:
141-92-4
VCID:
VC21009524
InChI:
InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3
SMILES:
CC(CCCC(C)(C)O)CC(OC)OC
Molecular Formula:
C12H26O3
Molecular Weight:
218.33 g/mol
Hydroxycitronellal dimethyl acetal
CAS No.: 141-92-4
Cat. No.: VC21009524
Molecular Formula: C12H26O3
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol, also known as hydroxycitronella dimethyl acetal or citronellal hydrate dimethylacetal, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 8, 8-dimethoxy-2, 6-dimethyl-2-octanol is primarily located in the membrane (predicted from logP). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol has a green, lily, and rose acetate taste. |
|---|---|
| CAS No. | 141-92-4 |
| Molecular Formula | C12H26O3 |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | 8,8-dimethoxy-2,6-dimethyloctan-2-ol |
| Standard InChI | InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3 |
| Standard InChI Key | QCJVKUULZGKQDG-UHFFFAOYSA-N |
| SMILES | CC(CCCC(C)(C)O)CC(OC)OC |
| Canonical SMILES | CC(CCCC(C)(C)O)CC(OC)OC |
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